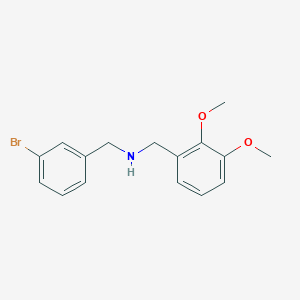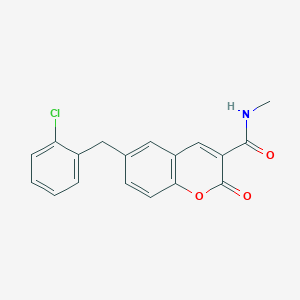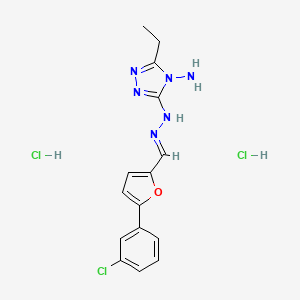
2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (EDTIQ) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of tetrahydroisoquinolines, which are known for their diverse biological activities. EDTIQ has been found to exhibit promising pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. In
科学研究应用
2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective effects, which make it a promising candidate for the treatment of various diseases and disorders, including Parkinson's disease, Alzheimer's disease, and stroke. Additionally, 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to exhibit antitumor and antimicrobial activities, which further expands its potential applications in the field of medicine.
作用机制
The mechanism of action of 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to inhibit the production of reactive oxygen species and to activate antioxidant enzymes, which contribute to its antioxidant properties. Additionally, 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to inhibit the activation of inflammatory pathways and to reduce the production of pro-inflammatory cytokines, which contribute to its anti-inflammatory properties. 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been found to modulate the activity of various neurotransmitters and to protect against neuronal damage, which contributes to its neuroprotective properties.
Biochemical and physiological effects:
2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to exhibit various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and neuronal damage, which contribute to its potential therapeutic applications. Additionally, 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to exhibit antitumor and antimicrobial activities, which further expand its potential applications in the field of medicine.
实验室实验的优点和局限性
2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its relatively simple synthesis method and its diverse biological activities. However, 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
未来方向
There are several potential future directions for the study of 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Finally, the potential therapeutic applications of 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the treatment of various diseases and disorders, including Parkinson's disease, Alzheimer's disease, and stroke, should be further explored.
合成方法
The synthesis of 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 4-ethylbenzylamine with 2,3-dimethoxybenzaldehyde in the presence of acetic acid and sodium acetate to yield 2-(4-ethylbenzyl)-3,4-dimethoxybenzaldehyde. The second step involves the reduction of the aldehyde group to an alcohol using sodium borohydride in methanol. The final step involves the cyclization of the alcohol group with 1,2-diaminopropane in the presence of trifluoroacetic acid to yield 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
属性
IUPAC Name |
2-[(4-ethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-4-15-5-7-16(8-6-15)13-21-10-9-17-11-19(22-2)20(23-3)12-18(17)14-21/h5-8,11-12H,4,9-10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRZLDYLUZANKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B5836807.png)




![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B5836845.png)

![ethyl 3-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5836879.png)


![3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid](/img/structure/B5836906.png)


![2-(trifluoromethyl)benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5836925.png)